![molecular formula C16H20N2O4S3 B14993535 4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-2-(propylsulfonyl)-1,3-thiazol-5-amine](/img/structure/B14993535.png)
4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-2-(propylsulfonyl)-1,3-thiazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-2-(propylsulfonyl)-1,3-thiazol-5-amine is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiazole ring, which is known for its biological activity, and sulfonyl groups that can enhance its reactivity and solubility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-2-(propylsulfonyl)-1,3-thiazol-5-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the sulfonyl groups via sulfonylation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to ensure high yield and purity. Solvent recovery and recycling, as well as waste management, would also be critical considerations to minimize environmental impact.
化学反应分析
Types of Reactions
4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-2-(propylsulfonyl)-1,3-thiazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove sulfonyl groups or to convert them into other functional groups.
Substitution: The sulfonyl groups can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of derivatives.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: The thiazole ring is known for its biological activity, and derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine: The compound’s structure suggests it could have pharmacological properties, such as anti-inflammatory or antimicrobial activity. Further research could lead to the development of new therapeutic agents.
Industry: In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism by which 4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-2-(propylsulfonyl)-1,3-thiazol-5-amine exerts its effects is likely related to its ability to interact with specific molecular targets. The thiazole ring can bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The sulfonyl groups can enhance the compound’s solubility and reactivity, allowing it to penetrate biological membranes and reach its targets more effectively.
相似化合物的比较
Similar Compounds
4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid: This compound shares the sulfonyl and aromatic groups but lacks the thiazole ring, which may result in different biological activity.
4,4′-Sulfonylbis(2-allylphenol): This compound also contains sulfonyl groups but has a different core structure, leading to distinct chemical and biological properties.
Uniqueness
What sets 4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-2-(propylsulfonyl)-1,3-thiazol-5-amine apart is its combination of a thiazole ring with multiple sulfonyl groups. This unique structure provides a balance of reactivity, solubility, and potential biological activity, making it a valuable compound for further research and development.
属性
分子式 |
C16H20N2O4S3 |
|---|---|
分子量 |
400.5 g/mol |
IUPAC 名称 |
4-(4-methylphenyl)sulfonyl-N-prop-2-enyl-2-propylsulfonyl-1,3-thiazol-5-amine |
InChI |
InChI=1S/C16H20N2O4S3/c1-4-10-17-14-15(18-16(23-14)24(19,20)11-5-2)25(21,22)13-8-6-12(3)7-9-13/h4,6-9,17H,1,5,10-11H2,2-3H3 |
InChI 键 |
PELSMYIRDPIRGI-UHFFFAOYSA-N |
规范 SMILES |
CCCS(=O)(=O)C1=NC(=C(S1)NCC=C)S(=O)(=O)C2=CC=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-ethyl-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B14993454.png)
![N-[4-(dimethylamino)benzyl]-4-fluoro-N-(furan-2-ylmethyl)benzamide](/img/structure/B14993455.png)
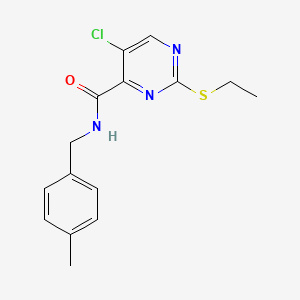
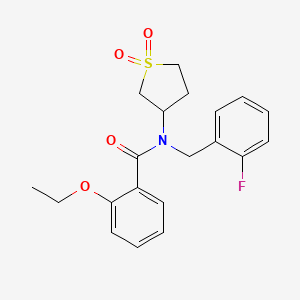
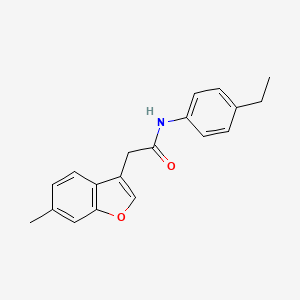


![2-(3-methylphenoxy)-N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B14993496.png)
![(4E)-4-({1-[3-(Dibutylamino)-2-hydroxypropyl]-1H-indol-3-YL}methylidene)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B14993500.png)
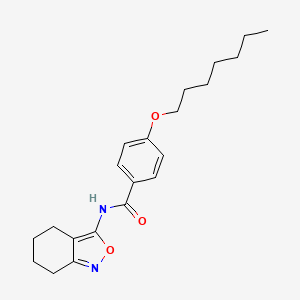
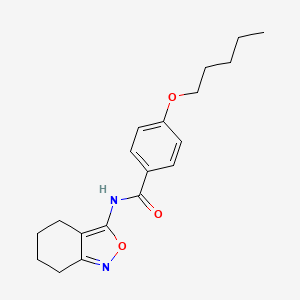
![13-methyl-2,6-dioxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B14993519.png)
![5-chloro-2-(propylsulfonyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14993528.png)
![ethyl 4-[1-(4-chlorophenyl)-6,7-diethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]benzoate](/img/structure/B14993530.png)
